
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol is an organic compound with a complex structure that includes methoxy and dimethoxymethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol typically involves the reaction of methanol with formaldehyde in the presence of an acid catalyst. This process can be carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous gas-phase fixed bed reactor using a bifunctional Cu/zeolite catalyst. This method is efficient and allows for high selectivity and yield of the desired product. The process involves the dehydrogenation of methanol to formaldehyde, which then condenses with additional methanol to form the dimethoxymethyl group .
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and dimethoxymethyl groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of methoxy and dimethoxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
[2-(dimethoxymethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H16O4/c1-13-9-4-5-10(8(6-9)7-12)11(14-2)15-3/h4-6,11-12H,7H2,1-3H3 |
InChI Key |
JSIOAXNMCUWHDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(OC)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


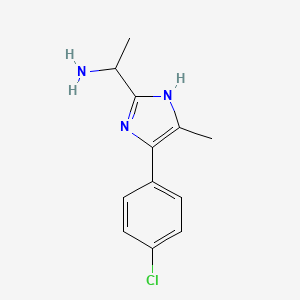


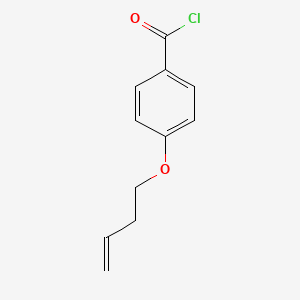
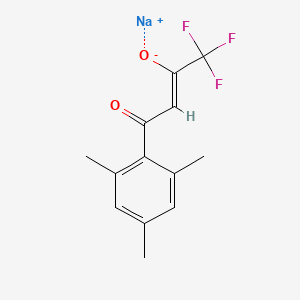
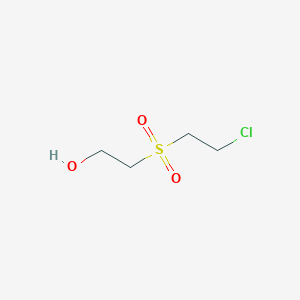


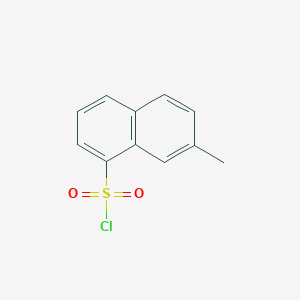

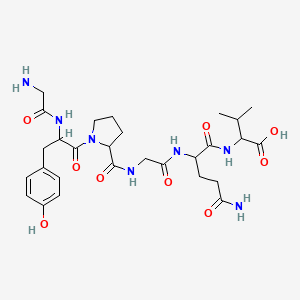


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
